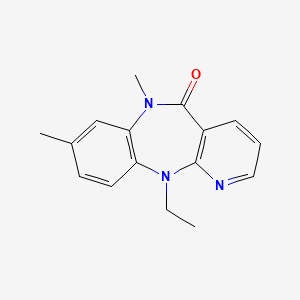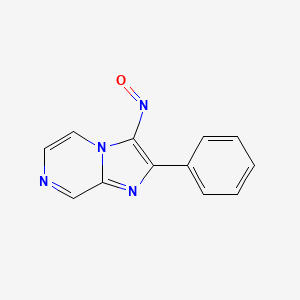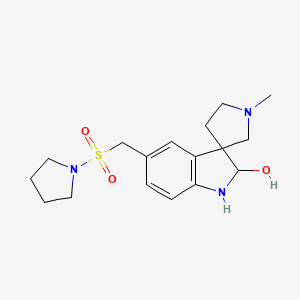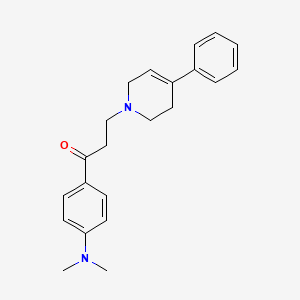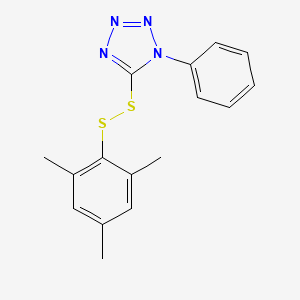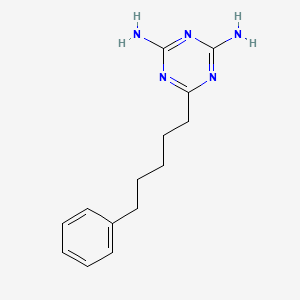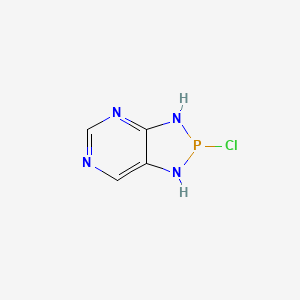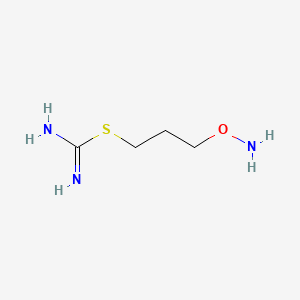
3-(Aminooxy)propyl imidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminooxy)propyl imidothiocarbamate is a chemical compound with the molecular formula C4H11N3OS It is known for its unique structure, which includes an aminooxy group and an imidothiocarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)propyl imidothiocarbamate typically involves the reaction of 3-(Aminooxy)propanol with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxy)propyl imidothiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the imidothiocarbamate moiety to thiourea derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Thiourea derivatives.
Substitution: Various substituted imidothiocarbamates.
Scientific Research Applications
3-(Aminooxy)propyl imidothiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oxime and hydrazone linkages.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through aminooxy click chemistry.
Medicine: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of ornithine decarboxylase, which is involved in polyamine biosynthesis.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Aminooxy)propyl imidothiocarbamate involves its interaction with specific molecular targets. The aminooxy group is highly reactive and can form stable covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones. This reactivity is exploited in various biochemical applications, including enzyme inhibition and protein modification. The compound’s ability to inhibit ornithine decarboxylase is particularly noteworthy, as it leads to the depletion of polyamines, which are essential for cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Aminooxy-1-propanamine: Another compound with an aminooxy group, known for its inhibitory effects on ornithine decarboxylase.
Aminooxyacetic acid: A compound used in biochemical research for its ability to inhibit transaminase enzymes.
Aminooxy PEG derivatives: Used in bioconjugation and drug delivery applications.
Uniqueness
3-(Aminooxy)propyl imidothiocarbamate stands out due to its unique combination of an aminooxy group and an imidothiocarbamate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research. Its ability to inhibit ornithine decarboxylase and modify biomolecules through click chemistry further highlights its significance.
Properties
CAS No. |
90642-24-3 |
|---|---|
Molecular Formula |
C4H11N3OS |
Molecular Weight |
149.22 g/mol |
IUPAC Name |
3-aminooxypropyl carbamimidothioate |
InChI |
InChI=1S/C4H11N3OS/c5-4(6)9-3-1-2-8-7/h1-3,7H2,(H3,5,6) |
InChI Key |
VDKQIGKGQVVBMG-UHFFFAOYSA-N |
Canonical SMILES |
C(CON)CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



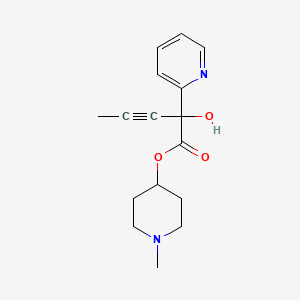

![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
